![molecular formula C28H24N4O4 B2732877 (Z)-ethyl 2-((1-naphthoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534567-19-6](/img/structure/B2732877.png)
(Z)-ethyl 2-((1-naphthoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a naphthoyl group, a pyrimidine ring, and a dipyrido group. These groups are common in many pharmaceuticals and dyes due to their ability to participate in a variety of chemical reactions .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds, such as imidazo[1,2-a]pyrimidines, are synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The naphthoyl group would contribute to the planarity of the molecule, while the pyrimidine and dipyrido groups would add additional rings to the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For instance, the imino group could participate in condensation reactions, and the pyrimidine ring could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound could be numerous depending on its applications. If it’s a pharmaceutical, future research could focus on improving its efficacy or reducing its side effects. If it’s a dye, future research could focus on improving its colorfastness or reducing its environmental impact .
properties
IUPAC Name |
ethyl 6-(naphthalene-1-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4/c1-4-36-28(35)22-16-21-24(29-23-14-7-8-15-31(23)27(21)34)32(17(2)3)25(22)30-26(33)20-13-9-11-18-10-5-6-12-19(18)20/h5-17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXELXASYKPXHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC5=CC=CC=C54)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((1-naphthoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate |
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